molecular formula C12H10O4 B159564 Ethyl coumarin-3-carboxylate CAS No. 1846-76-0

Ethyl coumarin-3-carboxylate

Cat. No. B159564
CAS RN: 1846-76-0
M. Wt: 218.2 g/mol
InChI Key: XKHPEMKBJGUYCM-UHFFFAOYSA-N
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Description

Ethyl coumarin-3-carboxylate is a derivative of coumarin and occupies an important position in organic synthesis. It is used in the production of biologically active compounds . It is also known as 3-carboethoxy(coumarin), ethyl 2-oxo-2H-chromene-3-carboxylate, or ethyl 2H-1-benzopyran-3-carboxylate in the IUPAC system .


Synthesis Analysis

Ethyl coumarin-3-carboxylate has been synthesized through various methods over the years. The Knoevenagel reaction emerged as an important synthetic method to synthesize coumarin derivatives with a carboxyl group at the 3-position . Other synthetic methods for coumarins have been reported, including the Pechmann, Reformatsky, and Wittig reactions .


Molecular Structure Analysis

The molecular formula of Ethyl coumarin-3-carboxylate is C12H10O4 and its molecular weight is 218.2054 . The IUPAC Standard InChI is InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

The reactions of Ethyl coumarin-3-carboxylate were classified as coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .


Physical And Chemical Properties Analysis

The melting point of Ethyl coumarin-3-carboxylate is between 92 - 94 °C . The initial boiling point and boiling range is 278.88°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl coumarin-3-carboxylate is crucial in organic synthesis, particularly for producing biologically active compounds. Recent studies have reviewed methods of synthesis and chemical properties of this compound, highlighting its application in synthesizing industrially important compounds (Abdel-Wahab, Mohamed, & Farhat, 2015).

Synthesis Methods

  • Microwave irradiation and solvent-free conditions have been used to synthesize ethyl coumarin-3-carboxylate from salicylaldehyde and diethyl malonate, demonstrating an environmentally friendly and efficient synthesis approach (Miao Cheng-ping, 2011).
  • Ionic liquids, specifically 1-Butyl-3-methylimidazolium tetrafluoroborate, have been employed as a medium for synthesizing ethyl coumarin-3-carboxylate, indicating a move towards greener chemistry (Miao Cheng-ping, 2010).

Applications in Antibacterial Research

  • Research into antibacterial agents has explored 3-substituted coumarins, including ethyl coumarin-3-carboxylate, for their potential use against bacteria like Escherichia coli and Staphylococcus aureus (Dianhar et al., 2022).

Photoluminescence and Crystal Structure

  • Studies have been conducted on the photoluminescence and crystal structure of ethyl coumarin-3-carboxylate derivatives, revealing their potential in material sciences and photonics (Song, Li-Meia, & Gao, Jian-hua, 2014).

Supramolecular Chemistry

  • Ethyl coumarin-3-carboxylate has been studied in the context of supramolecular chemistry, particularly in solid-state photodimerization and its derivatives, showcasing its relevance in advanced material synthesis (Ayala-Hurtado et al., 2007).

Safety And Hazards

When handling Ethyl coumarin-3-carboxylate, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Ethyl coumarin-3-carboxylate is used in the production of biologically active compounds . It can be used as a pseudo-template to give a molecularly imprinted polymer (MIP) that has a fairly specific recognition capability for aflatoxins . This suggests potential future directions in the field of molecular imprinting and aflatoxin detection.

properties

IUPAC Name

ethyl 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHPEMKBJGUYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171594
Record name Ethylcoumarin-3-carboxylate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl coumarin-3-carboxylate

CAS RN

1846-76-0
Record name 3-Carbethoxycoumarin
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Record name Ethylcoumarin-3-carboxylate
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Record name Ethylcoumarin-3-carboxylate
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Record name Ethyl Coumarin-3-carboxylate
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Record name ETHYLCOUMARIN-3-CARBOXYLATE
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Synthesis routes and methods

Procedure details

A 1.0 g (1.8 mmol) sample of bis-iodoethoxy-coumarin (from Example 32 or Example 34) and 0.47 g (1.8 mmol) of 1,4,10,13-tetraoxa-7,16-diazacycloctadecane (i.e., 4,13-diaza-18-crown-6) were separately dissolved in 50 ml portions of dry acetonitrile. The combined solutions (100 ml total) were refluxed under nitrogen for six days in the presence of 5 equivalents (0.94 g) anhydrous sodium carbonate. During the reaction, the coarse sodium carbonate was converted to an extremely fine powder. The cooled reaction mixture was filtered and the solution was evaporated to dryness in vacuo. The residue was dissolved in methylene chloride, and the solution was filtered. Evaporation of the methylene chloride using the rotary evaporator at aspirator pressure, followed by oil pump pressure, gave a yellow foam (>100% of the calculated yield). The crude product was purified by chromatography on deactivated neutral alumina first using methylene chloride to elute unreacted starting materials, followed by a 1-5% ethanol/methylene chloride mixture to elute the product. About 50% of calculated amount of the product was recovered, consisting essentially of the desired product (VI). LRMS FAB (triethanolamine) calculated m/e for C28H40N2O10 was 564.27, whereas the observed m/e was 587, [VIII(Na)] +; free [VII]+ was not observed. UV (phosphate buffered saline) Imax =374 nm, 312 nm. Fluorescence (phosphate buffered saline) showed Iex =371 nm and Icm =453 nm.
Name
bis-iodoethoxy-coumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
BF Abdel-Wahab, HA Mohamed, AA Farhat - Organic Communications, 2014 - acgpubs.org
… Abstract – Ethyl coumarin-3-carboxylate occupies an important position in the organic … of synthesis and chemical properties of ethyl coumarin-3-carboxylate are reviewed here for the …
Number of citations: 42 www.acgpubs.org
S Ayala-Hurtado, IY Flores-Larios… - Supramolecular …, 2007 - Taylor & Francis
… In this paper, the photodimerization of ethyl coumarin 3-carboxylate (1a) and its 6-Cl (1b) and 6-Br (1c) derivatives is reported, as well as the crystallographic study of photodimers 2a, …
Number of citations: 8 www.tandfonline.com
S S. Mohan, MR Meera, A Rathika… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… In the present work, the ethyl coumarin-3-carboxylate (ECC) compound was characterized using experimental FT-IR, FT-Raman, and UV–Vis spectroscopic techniques and compared …
Number of citations: 0 www.tandfonline.com
RO Clinton, SC Laskowski - Journal of the American Chemical …, 1949 - ACS Publications
… A third method consisted of the transesterification of the ethyl coumarin -3 -carboxylate with a basic alcohol,in certain cases using toluene as a diluent. The yields by this latter method …
Number of citations: 37 pubs.acs.org
L Han, B Huang, Z Xiong, C Yan - Journal of Medicinal Plants …, 2015 - academicjournals.org
… In summary, we applied a simple way to get a series of ethyl coumarin-3-carboxylate containing hydroxyl group using the one-pot and multicomponent synthesis methods. These …
Number of citations: 4 academicjournals.org
A Gaber, WF Alsanie, M Alhomrani, AS Alamri… - Crystals, 2021 - mdpi.com
… with diethyl malonate in base catalyst to give ethyl coumarin-3-carboxylate, followed by the ammonolysis of ester (ethyl coumarin-3-carboxylate) with ammonia in the presence of …
Number of citations: 5 www.mdpi.com
JJ Jennings, CP Bhatt, AK Franz - The Journal of Organic …, 2016 - ACS Publications
… (31, 32) Two examples of an indole addition to ethyl coumarin-3-carboxylate have been achieved previously, initially using a urea palladacycle catalyst (30) and more recently with Sc(…
Number of citations: 16 pubs.acs.org
Y Wei, W Peng, D Wang, SH Hao, WW Li… - Journal of pesticide …, 2018 - jstage.jst.go.jp
… After removing the solvent under reduced pressure, the crude product ethyl coumarin-3-carboxylate (4a) was purified by silica gel CC with petroleum ether and ethyl acetate (V : V=3 : 1)…
Number of citations: 16 www.jstage.jst.go.jp
H Dianhar, QR Tristiyana, AWA Purba… - Journal of Hunan …, 2022 - jonuns.com
… Moreover, ethyl coumarin-3-carboxylate (16.33%) was successfully synthesized using the … The inhibition zones of 3acetylcoumarin and ethyl coumarin-3-carboxylate on disc diffusion …
Number of citations: 1 jonuns.com
II Padilla-Martínez, EV Garcia-Baez, H Höpfl… - … Section C: Crystal …, 2003 - scripts.iucr.org
… Ethyl coumarin-3-carboxylate was synthesized according to the procedure reported by … Equimolar quantities of 2-aminobenzothiazole (2 mmol) and ethyl coumarin-3-carboxylate (2 …
Number of citations: 13 scripts.iucr.org

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